molecular formula C17H27N3O2S B6501124 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 954621-10-4

1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No. B6501124
CAS RN: 954621-10-4
M. Wt: 337.5 g/mol
InChI Key: CNSFWRWLEGRDQH-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea (CMTU) is a synthetic compound used in scientific research. It has been studied for its potential applications in the fields of biochemistry and physiology. CMTU has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In Additionally, potential future directions for research involving CMTU will be outlined.

Scientific Research Applications

1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has been studied for its potential applications in the fields of biochemistry and physiology. In particular, it has been studied for its ability to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, it has been studied for its potential anti-inflammatory and anti-cancer properties. 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has also been studied for its potential to modulate the expression of certain genes involved in the regulation of inflammation and cancer.

Mechanism of Action

Mode of Action

The mode of action of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level need to be elucidated through comprehensive scientific studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea in laboratory experiments is its ability to inhibit certain enzymes, such as COX-2 and PLA2. This makes it a useful tool for studying the role of these enzymes in the regulation of inflammation and cancer. Additionally, 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has been found to be relatively stable and non-toxic, making it a safe and effective compound for laboratory experiments.
One of the main limitations of using 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea in laboratory experiments is its relatively low solubility in water. This can make it difficult to accurately measure and study the effects of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea in laboratory experiments. Additionally, 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

The potential future directions for research involving 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea include: further research into its mechanism of action; further studies into its effects on inflammation and cancer; further studies into its potential therapeutic applications; further studies into its potential toxicity; and further studies into its potential interactions with other compounds. Additionally, further research into the synthesis of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea and its potential applications in other fields of research, such as drug discovery, would be beneficial.

Synthesis Methods

1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea can be synthesized using a two-step process, which involves the condensation of 1-cyclohexyl-3-morpholin-4-ylurea and 2-(thiophen-3-yl)ethanol. The first step of the reaction involves the condensation of 1-cyclohexyl-3-morpholin-4-ylurea and 2-(thiophen-3-yl)ethanol to form 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea. The reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted at a temperature of 100°C. The second step of the reaction is the hydrolysis of the compound to form 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea. This reaction is conducted at a temperature of 80°C and is catalyzed by a base, such as sodium hydroxide.

properties

IUPAC Name

1-cyclohexyl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c21-17(19-15-4-2-1-3-5-15)18-12-16(14-6-11-23-13-14)20-7-9-22-10-8-20/h6,11,13,15-16H,1-5,7-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSFWRWLEGRDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

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